N-alpha,gamma-Bis-Z-L-2,4-diaminobutyric acid
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Overview
Description
Preparation Methods
The synthesis of N-alpha,gamma-Bis-Z-L-2,4-diaminobutyric acid typically involves the protection of the amino groups with benzyloxycarbonyl (Z) groups. One common method includes the reaction of L-2,4-diaminobutyric acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the selective protection of the amino groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-alpha,gamma-Bis-Z-L-2,4-diaminobutyric acid undergoes various chemical reactions, including:
Substitution: The benzyloxycarbonyl groups can be selectively removed using hydrogenation in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-alpha,gamma-Bis-Z-L-2,4-diaminobutyric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of N-alpha,gamma-Bis-Z-L-2,4-diaminobutyric acid involves its interaction with specific enzymes and proteins. It acts as a substrate for various enzymatic reactions, where it undergoes modifications that can be studied to understand enzyme kinetics and mechanisms . The molecular targets include enzymes involved in amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
N-alpha,gamma-Bis-Z-L-2,4-diaminobutyric acid can be compared with other similar compounds such as:
L-2,4-diaminobutyric acid: This compound lacks the protective benzyloxycarbonyl groups and is more reactive in certain biochemical reactions.
N-alpha-Z-L-2,4-diaminobutyric acid: This compound has a single benzyloxycarbonyl group and is used in similar research applications.
The uniqueness of this compound lies in its dual protective groups, which make it a valuable tool in studying selective reactions and enzyme interactions .
Properties
IUPAC Name |
2,4-bis(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-18(24)17(22-20(26)28-14-16-9-5-2-6-10-16)11-12-21-19(25)27-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,25)(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJLJGVZPXYNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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